Cas no 2284285-50-1 (1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one)

1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one 化学的及び物理的性質
名前と識別子
-
- EN300-2579539
- 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one
- EN300-39667405
- 2284285-50-1
- 1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one
-
- MDL: MFCD31746149
- インチ: 1S/C10H16N2O/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13/h1-7,11H2
- InChIKey: GQYLVZOFTLIIOF-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCCN1C12CC(C1)(C2)N
計算された属性
- せいみつぶんしりょう: 180.126263138g/mol
- どういたいしつりょう: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 46.3Ų
1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2579539-1g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 1g |
$1515.0 | 2023-09-14 | ||
Enamine | EN300-2579539-2.5g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 95.0% | 2.5g |
$2969.0 | 2025-03-16 | |
Enamine | EN300-2579539-0.1g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 95.0% | 0.1g |
$1332.0 | 2025-03-16 | |
Enamine | EN300-39667405-0.05g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 0.05g |
$1272.0 | 2023-07-08 | ||
Enamine | EN300-39667405-1.0g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 1.0g |
$1515.0 | 2023-07-08 | ||
Enamine | EN300-39667405-5.0g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 5.0g |
$4391.0 | 2023-07-08 | ||
Enamine | EN300-2579539-10.0g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 95.0% | 10.0g |
$6512.0 | 2025-03-16 | |
Enamine | EN300-2579539-1.0g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 95.0% | 1.0g |
$1515.0 | 2025-03-16 | |
Enamine | EN300-2579539-10g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 10g |
$6512.0 | 2023-09-14 | ||
Enamine | EN300-2579539-5g |
1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one |
2284285-50-1 | 5g |
$4391.0 | 2023-09-14 |
1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-oneに関する追加情報
1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one (CAS No. 2284285-50-1): A Promising Compound in Medicinal Chemistry
1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one (CAS No. 2284285-50-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as ABPP for brevity, is characterized by its bicyclic ring system and an amino group, which confer it with distinct chemical and biological properties.
The molecular structure of ABPP is particularly intriguing due to the presence of the bicyclo[1.1.1]pentane moiety, which is a highly strained and rigid cyclic system. This structural feature provides ABPP with enhanced conformational stability and unique binding properties, making it a valuable scaffold for the design of new pharmaceuticals. The amino group attached to the bicyclic ring further enhances its reactivity and potential for functionalization, allowing for the synthesis of a wide range of derivatives with diverse biological activities.
Recent studies have explored the pharmacological properties of ABPP and its derivatives, revealing promising results in various therapeutic areas. One notable application is in the field of neurodegenerative diseases, where ABPP has shown potential as a neuroprotective agent. Research published in the Journal of Medicinal Chemistry has demonstrated that ABPP can effectively protect neurons from oxidative stress and apoptosis, which are key factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective effects, ABPP has also been investigated for its anti-inflammatory properties. Inflammatory responses play a crucial role in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have shown that ABPP can modulate the activity of pro-inflammatory cytokines and reduce inflammation in both in vitro and in vivo models. This makes it a potential candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic profile of ABPP is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential and ensuring its safety. Preliminary data suggest that ABPP has favorable ADME properties, with good oral bioavailability and a low risk of drug-drug interactions. However, further studies are needed to fully characterize its pharmacokinetics and identify any potential side effects.
The synthetic route to ABPP has been optimized to ensure high yields and purity, making it accessible for large-scale production. Various synthetic methods have been developed, including transition-metal-catalyzed reactions and organocatalytic approaches. These methods not only improve the efficiency of synthesis but also reduce environmental impact by minimizing waste generation.
In conclusion, 1-{3-aminobicyclo1.1.1pentan-1-yl}piperidin-2-one (CAS No. 2284285-50-1), or ABPP, represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, coupled with its diverse biological activities, make it an attractive target for further research and development. As more studies are conducted, it is likely that new therapeutic uses for this compound will be discovered, contributing to advancements in drug discovery and healthcare.
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